9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
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Overview
Description
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple heteroatoms, including chlorine, sulfur, and nitrogen, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene typically involves multi-step organic reactions. The process begins with the formation of the core tricyclic structure, followed by the introduction of the chloro and methylsulfanyl groups. Common reagents used in these reactions include thionyl chloride, methylthiol, and various nitrogen-containing compounds. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methylsulfanyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene
- 4,5-dibromo-10,11-dithia-6,7,8,9-tetrazatricyclo[7.3.0.0³,?]dodeca-1(12),2,4,5,7,9-hexaene
Uniqueness
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene is unique due to its specific combination of chloro and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
135489-07-5 |
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Molecular Formula |
C7H3ClN4S3 |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene |
InChI |
InChI=1S/C7H3ClN4S3/c1-13-6-2-3-4(5(8)10-12-9-3)14-7(2)15-11-6/h1H3 |
InChI Key |
LIJPIIZMXUSVQH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC2=C1C3=C(S2)C(=NN=N3)Cl |
Origin of Product |
United States |
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